

3-Furoyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Furoyl chloride**

Cat. No.: **B1305837**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of **3-Furoyl chloride** (CAS No. 26214-65-3), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physicochemical Properties

3-Furoyl chloride is a corrosive, moisture-sensitive solid with a low melting point. Its reactivity, particularly with water, necessitates careful handling and storage conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Furoyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ ClO ₂	[1]
Molecular Weight	130.53 g/mol	[1]
CAS Number	26214-65-3	[1]
Appearance	Low melting solid	[2]
Melting Point	25-30 °C	[1]
Boiling Point	62 °C	[2] [3]
Density	1.323 ± 0.06 g/cm ³ (Predicted)	[2] [3]
Refractive Index	n _{20/D} 1.501	[1]
Flash Point	58 °C (136.4 °F)	[2]
Solubility	Soluble in ether and alcohol; reacts violently with water. [4] [5]	
InChI Key	BTUIFMCWPFMNRG- UHFFFAOYSA-N	[1]
SMILES	CIC(=O)c1ccoc1	[1]

Reactivity and Stability

3-Furoyl chloride is a reactive compound, primarily due to the acyl chloride functional group. It is stable under normal conditions but is highly sensitive to moisture.[\[5\]](#) The compound reacts violently with water, liberating toxic hydrogen chloride gas.[\[5\]](#) It is incompatible with strong oxidizing agents, amines, and strong bases.[\[4\]](#) Due to its moisture sensitivity, it should be stored under an inert atmosphere, such as argon, in a dry, cool, and well-ventilated place.[\[5\]](#)

Experimental Protocols

Synthesis of 3-Furoyl Chloride

The synthesis of **3-Furoyl chloride** typically involves the conversion of 3-furoic acid using a chlorinating agent. Common methods include the use of thionyl chloride (SOCl₂) or phosgene

(COCl₂), often with a catalyst.

A general procedure described in patent literature involves the following steps:

- Reaction Setup: A reactor equipped with a condensation reflux unit and a device for absorbing tail gas is charged with 3-furoic acid and a solvent. In some procedures, **3-Furoyl chloride** itself is used as the solvent.[6][7]
- Catalyst Addition: A catalyst, such as N,N-dimethylformamide (DMF), is added to the mixture. [6][7]
- Chlorinating Agent Introduction: Phosgene gas is bubbled through the reaction mixture, or thionyl chloride is added. The reaction is typically carried out at an elevated temperature (e.g., 40-100 °C).[6][7]
- Reaction Monitoring: The reaction progress is monitored until the starting material is consumed, often indicated by a change in the appearance of the reaction mixture (e.g., from a suspension to a clear liquid).[6][7]
- Purification: The crude product is then purified, most commonly by vacuum distillation, to yield the final product.[6][7]

It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product.

Analytical Methods

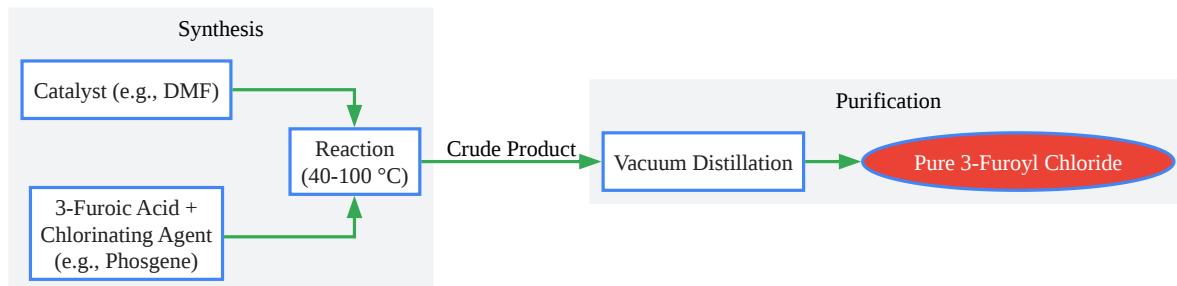
Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for confirming the presence of the acyl chloride functional group.

- Sample Preparation: For a liquid sample (as **3-Furoyl chloride** has a low melting point), a small droplet can be placed directly on an Attenuated Total Reflectance (ATR) crystal. Alternatively, a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.[8] It is imperative to handle the sample in a moisture-free environment to prevent degradation.

- Expected Absorptions: The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the acyl chloride, typically in the region of 1750-1815 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:


NMR spectroscopy is used to elucidate the chemical structure of the compound.

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. The solvent must be anhydrous.
- Expected Spectra:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling constants will be characteristic of the 3-substituted furan system.
 - ^{13}C NMR: The carbon NMR spectrum will show signals for the five carbon atoms in the molecule, including the carbonyl carbon of the acyl chloride group.

Due to the limited availability of specific spectral data for **3-Furoyl chloride** in the public domain, researchers should acquire and interpret their own spectra for verification.

Visualizing the Workflow

The general workflow for the synthesis and purification of **3-Furoyl chloride** can be visualized as follows:

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of **3-Furoyl chloride**.

Safety and Handling

3-Furoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. [9] It is harmful if inhaled, swallowed, or absorbed through the skin. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] Due to its violent reaction with water, water should never be used to extinguish fires involving **3-Furoyl chloride**; instead, dry chemical or carbon dioxide extinguishers are recommended.[4]

This technical guide provides a summary of the available information on **3-Furoyl chloride**. Researchers are advised to consult the original safety data sheets and relevant literature before handling or using this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-フロイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Furoyl chloride CAS#: 26214-65-3 [m.chemicalbook.com]
- 3. 3-Furoyl chloride One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. fishersci.com [fishersci.com]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 3-Furoyl chloride | 26214-65-3 [chemicalbook.com]
- To cite this document: BenchChem. [3-Furoyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305837#physicochemical-properties-of-3-furoyl-chloride\]](https://www.benchchem.com/product/b1305837#physicochemical-properties-of-3-furoyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com